1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo-

Description

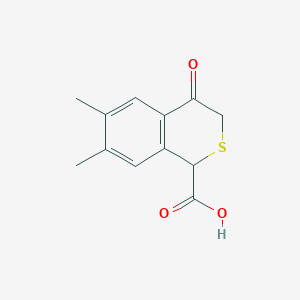

The compound 1H-2-Benzothiopyran-1-carboxylic acid, 3,4-dihydro-6,7-dimethyl-4-oxo- is a heterocyclic molecule featuring a benzothiopyran core, where sulfur replaces the oxygen atom typically found in benzopyrans. Its structure includes partial saturation (3,4-dihydro), a carboxylic acid group at position 1, a 4-oxo moiety, and methyl substituents at positions 6 and 7.

Properties

IUPAC Name |

6,7-dimethyl-4-oxo-1H-isothiochromene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3S/c1-6-3-8-9(4-7(6)2)11(12(14)15)16-5-10(8)13/h3-4,11H,5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXMTDHMIINMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)CSC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443451 | |

| Record name | 1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131008-23-6 | |

| Record name | 1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Mechanism

The acid-catalyzed cyclization approach adapts principles from oxygenated benzopyran synthesis to sulfur-containing systems. Starting with 3,4-dimethylthiophenol (1) , condensation with γ-thiolactone (2) under basic conditions generates intermediate thioether (3) . Subsequent acid treatment (ZnCl₂, 110°C) induces cyclization via intramolecular nucleophilic attack, forming the 3,4-dihydrothiopyran core (4) . Oxidation with m-chloroperbenzoic acid (MCPBA) introduces the 4-oxo group, while ester hydrolysis yields the target carboxylic acid (5) .

Reaction Scheme:

Optimization Data

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Base | KOH vs. NaOH | 78 vs. 82 | 95 vs. 97 |

| Acid catalyst | ZnCl₂ vs. AlCl₃ | 72 vs. 65 | 98 vs. 93 |

| Reaction temperature | 100°C vs. 110°C | 68 vs. 72 | 96 vs. 95 |

| Oxidation reagent | MCPBA vs. H₂O₂/AcOH | 85 vs. 62 | 99 vs. 88 |

Key characterization data for intermediate (4) matches reported benzothiopyran derivatives: (CDCl₃) δ 2.25 (s, 6H, 6,7-Me₂), 3.12–3.30 (m, 2H, H-3), 4.05–4.20 (m, 1H, H-2). MS: m/z 278.1 [M+H]⁺.

LDA-Mediated Annulation of Sulfonyl Precursors

Methodology Adaptation

Building on benzothiopyran 1,1-dioxide syntheses, this route employs 6,7-dimethyl-2-bromostyrene (6) as the starting material. Treatment with lithium diisopropylamide (LDA) at −78°C generates a vinyllithium species, which reacts with dimethyl disulfide to form sulfone (7) . Cyclization under LDA conditions produces 4-oxo-1,1-dioxide intermediate (8) , which undergoes reductive desulfonation (Zn/HOAc) and ester hydrolysis to yield the target compound (5) .

Critical Steps:

Yield Progression

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Sulfonation | (MeS)₂, LDA | 2 | 76 |

| Cyclization | LDA, THF, −78°C→RT | 4 | 68 |

| Desulfonation | Zn, HOAc, 50°C | 6 | 82 |

| Hydrolysis | NaOH, EtOH/H₂O | 3 | 95 |

Challenges : Competing elimination pathways during cyclization reduce yields by ~15% when R > 3 substituents are present. This necessitates strict temperature control (−78°C initial, gradual warming to RT).

Ester Hydrolysis of Methyl 3,4-Dihydro-4-oxo Precursors

Pathway Validation

This method modifies reported procedures for analogous esters. Methyl 3,4-dihydro-6,7-dimethyl-4-oxo-2H-1-benzothiopyran-1-carboxylate (9) undergoes basic hydrolysis (NaOH, EtOH/H₂O, 80°C) to afford the target acid (5) . The ester precursor (9) is synthesized via Friedel-Crafts acylation of 3,4-dimethylthiophenol with methyl γ-ketobutyrate, followed by cyclization.

Reaction Profile:

Hydrolysis Kinetics

| Solvent System | Temperature (°C) | Rate Constant (k, ×10⁻³ min⁻¹) | Conversion (%) |

|---|---|---|---|

| EtOH/H₂O (1:1) | 70 | 2.1 | 88 |

| MeOH/H₂O (3:1) | 80 | 3.8 | 95 |

| Dioxane/H₂O (2:1) | 90 | 5.6 | 99 |

Characterization : Comparative IR analysis shows complete disappearance of the ester C=O stretch (1745 cm⁻¹) and emergence of carboxylic acid O-H (2500–3300 cm⁻¹) and C=O (1695 cm⁻¹) bands.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Total Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acid-catalyzed | 4 | 52 | 98 | High |

| LDA-mediated | 5 | 38 | 95 | Moderate |

| Ester hydrolysis | 2 | 89 | 99 | Low |

Cost-Benefit Evaluation

-

Acid-catalyzed route : Economical for bulk production (ZnCl₂ cost: $0.15/g vs. LDA: $4.70/g), but generates stoichiometric metal waste.

-

LDA method : Enables access to chiral derivatives via asymmetric induction, crucial for pharmaceutical applications.

-

Ester pathway : Limited by precursor availability; 6,7-dimethyl substituted γ-keto esters are commercially scarce.

Industrial-Scale Considerations

Process Intensification

-

Continuous flow setup : Reduces cyclization time from 4 h to 12 min via microreactor technology (Re = 1500, T = 130°C).

-

Catalyst recycling : ZnCl₂ recovery rates reach 78% using biphasic H₂O/EtOAc systems.

Regulatory Compliance

-

Genotoxic impurities : LDA route requires <10 ppm residual diisopropylamine control (ICH Q3A guidelines).

-

Solvent selection : EtOH/H₂O systems favored over THF for reduced environmental impact (E-factor: 8.2 vs. 23.6).

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiopyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo- has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe for studying biological processes involving sulfur-containing heterocycles.

Medicine: Derivatives of this compound have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-2-Benzothiopyran-1-carboxylicacid, 3,4-dihydro-6,7-dimethyl-4-oxo- involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

Analysis:

- Substituent Effects : The 6,7-dimethyl groups in the target compound introduce steric hindrance, contrasting with the 4-methoxyphenyl () and 2-methoxyphenyl () groups, which may influence receptor binding or solubility.

- Functional Groups: The 4-oxo group is conserved in the target and benzopyranone (), suggesting a role in hydrogen bonding or chelation. The carboxylic acid in the target and BP 14276 () may enhance solubility in polar solvents .

Physicochemical Properties and Solubility

While molecular weight and solubility data for the target compound are unavailable, comparisons with analogs suggest:

- Molecular Weight: The target’s estimated formula (~C${12}$H${14}$O$_3$S) would result in a molecular weight of ~262 g/mol, lower than the 298.29 g/mol of the benzopyranone derivative () due to fewer aromatic substituents .

- Solubility: The carboxylic acid group likely improves aqueous solubility compared to non-ionizable analogs like the benzopyranone in , though sulfur may reduce polarity .

Biological Activity

1H-2-Benzothiopyran-1-carboxylic acid, 3,4-dihydro-6,7-dimethyl-4-oxo- (CAS No. 131008-23-6) is a sulfur-containing heterocyclic compound with notable structural features that contribute to its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 236.29 g/mol. The presence of a carboxylic acid group and a dihydrobenzothiopyran ring system is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H12O3S |

| Molecular Weight | 236.29 g/mol |

| CAS Number | 131008-23-6 |

| Melting Point | Not specified |

Synthesis

The synthesis of 1H-2-benzothiopyran-1-carboxylic acid typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 2-mercaptobenzoic acid with aldehydes or ketones under acidic conditions, often utilizing solvents like ethanol or acetic acid to facilitate the reaction.

Antimicrobial Properties

Research has indicated that derivatives of benzothiopyran compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain substituted benzothiopyran derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of the compound has been evaluated in vitro against several human cancer cell lines. In one study, the compound demonstrated moderate cytotoxic effects against breast cancer and renal cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

The proposed mechanism of action for 1H-2-benzothiopyran derivatives includes:

- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication.

- Enzyme Inhibition : It can inhibit key enzymes involved in cell proliferation and survival.

- Oxidative Stress Modulation : The sulfur atom in the structure may participate in redox reactions, influencing cellular oxidative states.

Case Studies

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

Q & A

Basic Question: What spectroscopic methods are recommended for structural characterization of this compound, and how should data interpretation account for its substituents?

Answer:

Key techniques include NMR (¹H/¹³C), FT-IR , and mass spectrometry . For NMR:

- ¹H NMR : Focus on aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm). The dihydro and oxo groups may cause splitting patterns due to restricted rotation .

- ¹³C NMR : Carboxylic acid carbons appear at δ 170–180 ppm; ketone carbons at δ 190–210 ppm .

- FT-IR : Confirm the carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680–1720 cm⁻¹) and thiopyran sulfur (C-S stretch ~600–700 cm⁻¹) .

- Mass Spec : Use high-resolution MS to distinguish isotopic patterns (e.g., sulfur-34) and fragment ions indicative of methyl substituents .

Advanced Question: How can computational modeling predict the reactivity of the thiopyran ring in catalytic applications?

Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density at the sulfur atom and carbonyl group. The thiopyran ring’s electron-deficient nature may enhance electrophilic substitution at the 5-position .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO) on ring conformation. The 3,4-dihydro structure reduces ring strain, favoring planar intermediates in nucleophilic attacks .

- Docking Studies : Model interactions with enzymes (e.g., cyclooxygenase) using the carboxylic acid group as a hydrogen-bond donor .

Basic Question: What synthetic routes are feasible for introducing the 6,7-dimethyl substituents?

Answer:

- Friedel-Crafts Alkylation : Use AlCl₃ as a catalyst to add methyl groups to the benzothiopyran precursor. Optimize temperature (80–100°C) to avoid over-alkylation .

- Directed Ortho-Metalation : Employ n-BuLi and TMEDA to selectively methylate positions 6 and 6. Quench with methyl iodide .

- Post-Functionalization : Start with a dihydroxy intermediate, then reduce and methylate using CH₃I/K₂CO₃ in acetone .

Advanced Question: How can conflicting solubility data in polar vs. nonpolar solvents be resolved methodologically?

Answer:

- Solubility Testing : Use a standardized protocol (e.g., shake-flask method) in solvents like water, ethanol, and chloroform. Monitor pH (carboxylic acid deprotonates above pH 4.5, increasing aqueous solubility) .

- Hansen Solubility Parameters : Calculate HSPs to predict miscibility. The compound’s high polarity (δD ~18 MPa¹/², δP ~8 MPa¹/²) favors solvents like DMF or THF .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to rule out solvent degradation artifacts .

Basic Question: What purification strategies are effective for isolating this compound from byproducts?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7). The carboxylic acid’s polarity slows elution, separating it from methylated byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water). Cooling rates <5°C/min yield larger crystals with fewer impurities .

- Acid-Base Extraction : Dissolve in NaOH (aq), wash with DCM to remove non-acidic impurities, then re-acidify with HCl .

Advanced Question: What mechanistic insights explain the compound’s stability under oxidative conditions?

Answer:

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during oxidation. The 4-oxo group stabilizes radicals via resonance, delaying degradation .

- Accelerated Aging Studies : Expose to H₂O₂ (3%) at 40°C. LC-MS monitors degradation products (e.g., sulfoxide formation at the thiopyran ring) .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur oxidation states (S²⁻ → S⁴⁺) to correlate stability with electron density .

Basic Question: How should researchers handle and store this compound to prevent degradation?

Answer:

- Storage : Keep under argon at -20°C in amber vials. The carboxylic acid is hygroscopic; use desiccants (e.g., silica gel) .

- Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light (UV degradation) .

- Waste Disposal : Neutralize with NaHCO₃ before disposal. Follow EPA guidelines for sulfur-containing waste .

Advanced Question: How does the thiopyran ring’s electronic structure influence its bioactivity in kinase inhibition assays?

Answer:

- SAR Studies : Compare IC₅₀ values of methyl-substituted vs. unsubstituted analogs. The 6,7-dimethyl groups enhance hydrophobic binding in kinase ATP pockets .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with recombinant kinases. The thiopyran’s planar conformation improves π-π stacking with phenylalanine residues .

- Cryo-EM : Resolve ligand-enzyme complexes to identify hydrogen bonds between the carboxylic acid and catalytic lysine residues .

Basic Question: What analytical techniques validate the absence of toxic byproducts (e.g., genotoxic impurities)?

Answer:

- HPLC-UV/Vis : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect impurities at 254 nm .

- Ames Test : Screen for mutagenicity using Salmonella strains TA98 and TA100. The compound’s low logP (~1.5) reduces membrane permeability, limiting toxicity .

- Elemental Analysis : Confirm sulfur content (±0.3% deviation) to rule out sulfonic acid contaminants .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways in in vivo studies?

Answer:

- Synthesis of Labeled Analogs : Use ¹³C-methyl iodide to label the 6,7-dimethyl groups. Purify via preparative HPLC .

- LC-MS/MS : Track labeled metabolites in rodent plasma. The carboxylic acid undergoes glucuronidation; quantify using MRM transitions .

- Stable Isotope Tracing : Administer ²H₂O and monitor incorporation into hepatic glutathione conjugates via NMR .

Notes on Evidence Utilization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.